9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione
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Overview
Description
9,10-Dipropyl-1,4-dioxaspiro[45]deca-7,9-diene-2,6-dione is an organic compound with the molecular formula C14H18O4 It is characterized by its unique spiro structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spiro ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted spiro compounds
Scientific Research Applications
9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can influence various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 1,4-Dioxaspiro[4.5]deca-7,9-diene-2,6-dione
Uniqueness
9,10-Dipropyl-1,4-dioxaspiro[45]deca-7,9-diene-2,6-dione is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
76369-61-4 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6,7-dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-3,10-dione |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-7-8-12(15)14(11(10)6-4-2)17-9-13(16)18-14/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
KMSRBPAVVPRRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2(C(=O)C=C1)OCC(=O)O2)CCC |
Origin of Product |
United States |
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